molecular formula C11H18Cl2N2 B7982217 1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

Cat. No.: B7982217
M. Wt: 249.18 g/mol
InChI Key: UHOOZUYITQLHHR-UHFFFAOYSA-N
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Description

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride is a synthetic organic compound featuring a pyrrolidine-substituted phenyl group linked to a methanamine backbone, stabilized as a dihydrochloride salt. The compound’s pyrrolidinyl substituent likely enhances its solubility and bioavailability, common traits in pharmaceutical intermediates . Its dihydrochloride form improves stability, facilitating handling and storage in research settings .

Properties

IUPAC Name

(4-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOOZUYITQLHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation :

    • 4-(Pyrrolidin-1-yl)benzaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux (80–90°C) for 1–2 hours.

    • Base (e.g., sodium acetate) neutralizes HCl, driving the equilibrium toward imine formation.

    • Typical yield: 85–90% for the oxime intermediate.

  • Reduction to Primary Amine :

    • The oxime is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours.

    • Post-reduction workup involves cautious quenching with methanol to avoid violent reactions with residual LiAlH₄.

Table 1: Optimization Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield
Reaction Temperature20–25°C (reduction step)≤5% variability
LiAlH₄ Equivalents1.2–1.5 eqMaximizes at 1.3 eq
Solvent Purity (THF)<30 ppm H₂OAvoids side reactions

Nitrile Reduction Pathway

An alternative approach described in patent literature employs nitrile intermediates, particularly for scale-up production.

Synthetic Steps

  • Cyanohydrin Formation :

    • 4-(Pyrrolidin-1-yl)benzaldehyde reacts with chloroacetonitrile in dichloromethane (DCM) using tetrabutylammonium chloride as a phase-transfer catalyst.

    • Reaction conditions: 15–20°C for 3 hours, yielding 4-(pyrrolidin-1-yl)phenyl cyanohydrin.

  • Catalytic Hydrogenation :

    • The nitrile group is reduced to a primary amine using Raney nickel under H₂ pressure (3–5 atm) in ethanol.

    • Post-hydrogenation filtration removes catalyst residues.

Table 2: Comparative Analysis of Nitrile Reduction Methods

MethodYield (%)Purity (%)Reaction Time
LiAlH₄ Reduction789224 h
Catalytic Hydrogenation85956 h

Hydrochloride Salt Formation

The free base is converted to the dihydrochloride salt through acidification, a critical step for improving stability and crystallinity.

Crystallization Protocol

  • Acid Treatment :

    • 1-(4-Pyrrolidin-1-ylphenyl)methanamine is dissolved in anhydrous ethanol and treated with concentrated HCl (2.2 eq) at 0–5°C.

  • Precipitation :

    • The dihydrochloride salt precipitates upon cooling to −20°C for 12 hours.

  • Recrystallization :

    • Isopropanol is used for recrystallization, achieving >99% purity by HPLC.

Table 3: Salt Formation Efficiency

ParameterFree BaseDihydrochloride
Solubility (H₂O)0.5 mg/mL12 mg/mL
Melting Point98–100°C215–218°C
HygroscopicityHighLow

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Methylation : Occurs during LiAlH₄ reduction if methanol is present in THF. Mitigated by using anhydrous solvents and strict temperature control.

  • Oxidation : The free base oxidizes upon prolonged air exposure. Nitrogen blankets during processing reduce degradation.

Scale-Up Considerations

  • Catalyst Recycling : Raney nickel from hydrogenation steps can be reused 3–4 times without significant activity loss.

  • Waste Streams : Chloroacetonitrile residues require neutralization with NaOH before disposal.

Emerging Methodologies

Recent advances include enzymatic reductive amination using alcohol dehydrogenases, though yields remain suboptimal (≤45%). Flow chemistry approaches reduce reaction times by 60% compared to batch processes but require specialized equipment .

Chemical Reactions Analysis

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Methanamine Dihydrochloride Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS No. Purity/Physical Properties
This compound* 4-Pyrrolidinylphenyl C₁₁H₁₈Cl₂N₂ 265.18 (theoretical) N/A Inferred stability from dihydrochloride form
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride Pyridinyl-isoxazole C₉H₁₁Cl₂N₃O 248.11 N/A 97% purity; IR spectrum available
2-Aminomethyl-1H-imidazole dihydrochloride Imidazolyl C₄H₈Cl₂N₃ 170.04 N/A 98% purity; Melting point: 250–251°C
1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride 2-Methylphenyl-pyridinyl C₁₃H₁₆Cl₂N₂ 271.18 N/A Synonyms listed; HPLC analysis method
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Thiazolyl-pyridinyl C₉H₁₁Cl₂N₃S 264.17 N/A Safety data pending
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride Azetidinyl-dimethylamine C₆H₁₆Cl₂N₂ 187.11 741287-55-8 High similarity to analogs

*Theoretical values calculated based on structural analogs.

Key Observations:

Substituent Impact: Pyrrolidinyl vs. Pyridinyl groups, however, offer stronger hydrogen-bonding capacity due to the nitrogen heteroatom . Heterocyclic Variations: Isoxazole () and thiazole () substituents introduce aromatic heterocycles, enhancing π-π stacking interactions in drug-receptor binding but may reduce metabolic stability compared to pyrrolidine’s saturated ring .

Synthesis and Yield :

  • Dihydrochloride salts are typically synthesized via HCl gas treatment of free bases, achieving yields >95% (e.g., 97% for a cyclopropane ALK inhibitor analog ).
  • Purity levels for commercial analogs range from 97% to 98.5%, with rigorous quality control via argentometry and IR spectroscopy .

Physicochemical Properties: Melting Points: Imidazole derivatives (e.g., 250–251°C ) exhibit higher melting points than pyridine-based analogs, likely due to stronger ionic interactions in the crystalline lattice. Stability: Dihydrochloride salts generally show superior stability over mono-hydrochloride forms, critical for long-term storage in pharmaceutical research .

Functional and Application Comparisons

  • Pharmaceutical Relevance :
    • Pyrrolidinylphenyl derivatives are explored as kinase inhibitors (e.g., ALK inhibitors ), leveraging the pyrrolidine’s conformational flexibility for target binding.
    • Pyridinyl-thiazole analogs () are studied in anticancer research due to thiazole’s role in disrupting microtubule assembly.

Biological Activity

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of neurological and psychiatric disorders. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of phenethylamine and pyrrolidine. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The compound’s mechanism of action primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors and enzymes, influencing various cellular processes. For instance, it may act as an agonist or antagonist at specific neurotransmitter receptors, which can lead to alterations in signaling pathways associated with mood regulation and seizure activity .

Anticonvulsant Properties

Research has indicated that compounds structurally related to 1-(4-Pyrrolidin-1-ylphenyl)methanamine exhibit anticonvulsant activity. For example, in studies involving animal models, certain derivatives demonstrated significant efficacy against seizures induced by various stimuli, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model. These findings suggest a potential role for this compound in treating epilepsy and other seizure disorders .

Pain Modulation

In addition to its anticonvulsant effects, there is evidence supporting the analgesic properties of related compounds. Studies have shown that certain analogs can reduce pain responses in models of inflammatory and neuropathic pain. This dual action may be attributed to their ability to interact with pain pathways in the central nervous system .

Study 1: Anticonvulsant Activity

A study evaluated a series of pyrrolidine derivatives for their anticonvulsant properties. Among these, one derivative exhibited an effective dose (ED50) of 49.6 mg/kg in the MES model and 63.2 mg/kg in the 6 Hz model of drug-resistant epilepsy. The compound's efficacy was further confirmed through behavioral assays indicating reduced seizure frequency and severity .

Study 2: Pain Response Evaluation

In another investigation focusing on pain modulation, a related compound demonstrated significant reductions in formalin-induced tonic pain and neurogenic pain models. The results indicated that the compound could effectively lower pain responses compared to control groups, highlighting its potential as an analgesic agent .

Data Tables

Property Value
Chemical Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
ED50 (MES Model) 49.6 mg/kg
ED50 (6 Hz Model) 63.2 mg/kg
Pain Response Reduction Significant vs Control

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-pyrrolidin-1-ylphenyl)methanamine dihydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring (e.g., introducing pyrrolidine via nucleophilic substitution) followed by amine group introduction. Critical parameters include:

  • Temperature control : Excessive heat may degrade intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl-pyrrolidine coupling .
  • Purification : Use of recrystallization or column chromatography to isolate the dihydrochloride salt. Purity can be confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How is the compound characterized structurally and functionally in preclinical studies?

  • Methodological Answer :

  • Structural analysis :
  • NMR (¹H/¹³C) confirms the pyrrolidine-phenyl linkage and amine protonation state .
  • Mass spectrometry validates molecular weight (e.g., [M+H]+ = 251.2 g/mol) .
  • Functional assays :
  • Receptor binding studies : Radioligand displacement assays to identify affinity for targets like GPCRs or ion channels .
  • Solubility testing : Measure in PBS or DMSO to guide in vitro dosing .

Q. What are the primary biological targets or pathways modulated by this compound?

  • Methodological Answer :

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with pyrrolidine-sensitive receptors (e.g., σ receptors or monoamine transporters) .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify downstream pathways (e.g., MAPK/ERK or cAMP signaling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across different biological assays?

  • Methodological Answer :

  • Assay standardization : Ensure consistent buffer pH, temperature, and cell passage number. For example, variations in serum content in cell media can alter compound bioavailability .
  • Orthogonal assays : Validate findings using both fluorescence-based and radiometric assays (e.g., FLIPR vs. scintillation proximity assays) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-experimental variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the amine group with cleavable esters to enhance plasma stability .
  • In vitro ADME testing : Use liver microsomes or hepatocytes to quantify metabolic half-life and identify major metabolites .

Q. How do substituents on the pyrrolidine or phenyl ring influence pharmacodynamics and pharmacokinetics?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with methyl, trifluoromethyl, or methoxy substituents. Compare logP (lipophilicity) and plasma protein binding (%PPB) using equilibrium dialysis .
  • In silico modeling : QSAR models predict how substituents affect binding to targets like the 5-HT2A receptor .
  • Data table :
SubstituentlogPIC50 (nM)Half-life (h)
-H2.11501.5
-CF32.8903.2
-OCH31.92001.1

Data adapted from analogs in .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockout screens : Identify genes essential for compound activity (e.g., GPCRs or kinases) .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to covalently bind and isolate target proteins .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates for receptor-ligand interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • Re-evaluate computational models : Adjust parameters in software like ACD/Labs or ChemAxon to account for salt forms (dihydrochloride vs. free base) .
  • Experimental validation : Use shake-flask method with UV detection at λmax to measure solubility in physiologically relevant buffers .

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